

Ethyl 3-bromo-5-methoxybenzoate: Structural & Synthetic Guide

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Compound of Interest

Compound Name: Ethyl 3-bromo-5-methoxybenzoate

CAS No.: 1095274-93-3

Cat. No.: B3081062

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Compound Identity & Physicochemical Profile

Ethyl 3-bromo-5-methoxybenzoate is a bifunctional aromatic building block characterized by a meta-substituted substitution pattern. Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide (amenable to transition-metal catalyzed cross-coupling) and the ethyl ester (suitable for hydrolysis, reduction, or amidation).

Core Identification Data

Property	Detail
CAS Number	1095274-93-3
IUPAC Name	Ethyl 3-bromo-5-methoxybenzoate
Molecular Formula	
Molecular Weight	259.10 g/mol
SMILES	<chem>CCOC(=O)C1=CC(Br)=CC(OC)=C1</chem>
InChI Key	DZCQREFAFYAXTL-UHFFFAOYSA-N
Physical State	Clear to pale yellow liquid (at RT) or low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water

Spectroscopic Signature (Predicted)

The

NMR spectrum is distinct due to the

symmetry and the meta-substitution pattern, resulting in three unique aromatic protons showing small meta-coupling constants (

).

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
Ar-H (C2)	7.80 – 7.85	dd / t (small)	1H	Between Br and COOEt (Deshielded)
Ar-H (C6)	7.50 – 7.55	dd / t (small)	1H	Between OMe and COOEt
Ar-H (C4)	7.20 – 7.25	dd / t (small)	1H	Between Br and OMe
	4.35 – 4.40	Quartet (Hz)	2H	Ester Methylene
	3.85	Singlet	3H	Methoxy Group
	1.38 – 1.42	Triplet (Hz)	3H	Ester Methyl

Synthetic Pathways

The synthesis of **Ethyl 3-bromo-5-methoxybenzoate** typically proceeds via the esterification of the corresponding benzoic acid. However, constructing the 3-bromo-5-methoxy core requires careful regiocontrol to avoid the more thermodynamically favored para-bromination products.

Pathway A: Fischer Esterification (Primary Protocol)

This method utilizes commercially available 3-bromo-5-methoxybenzoic acid.

Reaction Logic:

- Reagents: Ethanol (Solvent/Reactant),

(Catalyst).[1]

- Thermodynamics: Equilibrium driven to product by using excess ethanol and removing water (Dean-Stark or molecular sieves).
- Workup: Neutralization is critical to prevent hydrolysis during isolation.

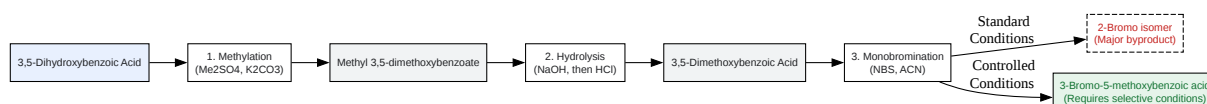
Step-by-Step Protocol:

- Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol) in absolute Ethanol (100 mL).
- Catalyze: Add concentrated Sulfuric Acid (, 1.0 mL) dropwise with stirring.
- Reflux: Heat the mixture to reflux () for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
- Concentrate: Cool to room temperature and remove excess ethanol under reduced pressure (rotary evaporator).
- Neutralize: Dissolve the residue in EtOAc (100 mL) and wash carefully with saturated solution () to remove unreacted acid and catalyst.
- Dry & Isolate: Wash the organic layer with brine, dry over anhydrous , filter, and concentrate to yield the crude ester.^[1]
- Purification: If necessary, purify via flash column chromatography (, 0-10% EtOAc in Hexanes).

Pathway B: Alternative Core Synthesis

For labs needing to synthesize the core scaffold from cheaper starting materials, the 3,5-Dihydroxybenzoic Acid Route is preferred over direct bromination of 3-methoxybenzoic acid (which yields mixtures).

Workflow Visualization:



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Figure 1: Synthetic challenges in accessing the 3,5-substituted core. Direct bromination often favors the 2-position (ortho to both alkoxy groups). Accessing the 3-bromo-5-methoxy pattern often requires starting from 3-bromo-5-hydroxybenzoic acid or using specialized steric directing groups.

Reactivity & Applications in Drug Discovery

Ethyl 3-bromo-5-methoxybenzoate serves as a "linchpin" intermediate. The bromine atom allows for the installation of biaryl systems (via Suzuki) or amines (via Buchwald), while the ester provides a handle for cyclization into heterocycles like quinazolinones or benzimidazoles.

Suzuki-Miyaura Cross-Coupling

This is the most common transformation, used to attach aryl or heteroaryl groups to the 3-position.

Standard Protocol (Suzuki):

- Substrate: **Ethyl 3-bromo-5-methoxybenzoate** (1.0 equiv).
- Partner: Aryl Boronic Acid (, 1.2 equiv).
- Catalyst: (0.05 equiv).

- Base:

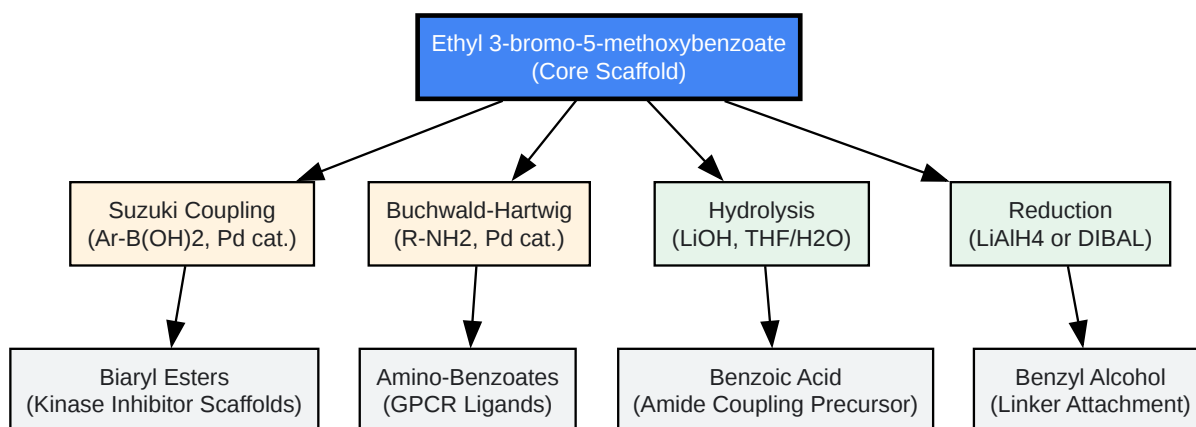
(3.0 equiv) or

.
- Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.
- Conditions:

for 4–12 hours under Argon.

Divergent Synthesis Workflow

The following diagram illustrates how this molecule is used to generate diverse medicinal chemistry libraries.



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Figure 2: Divergent synthetic utility. The scaffold allows orthogonal functionalization at the C3 (bromo) and C1 (ester) positions.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this ester may be limited, it should be handled as a standard halogenated aromatic ester.

- GHS Classification:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Storage: Store in a cool, dry place (recommended for long-term stability) to prevent hydrolysis.

References

- Sigma-Aldrich. 3-Bromo-5-methoxy-benzoic acid ethyl ester Product Page. CAS 1095274-93-3. [2][3] [Link](#)
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- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for C-C coupling on this scaffold).
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Sources

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